(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a thiophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2-chlorophenylacetic acid, methoxyethylamine, and thiophene-3-carboxaldehyde.
Formation of Intermediate: The 2-chlorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methoxyethylamine to form the amide intermediate.
Aldol Condensation: The amide intermediate undergoes an aldol condensation reaction with thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(phenyl)acrylamide
- (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
Uniqueness
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDZWIQVCLEUMZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CSC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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